N-(6-oxopiperidin-3-il)-1,3-tiazol-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

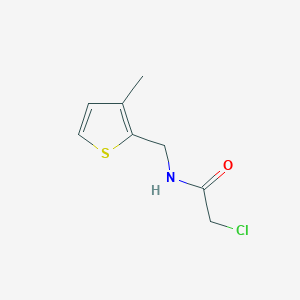

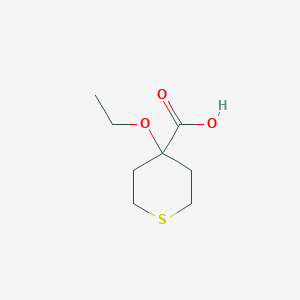

“N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide” is a compound that contains a piperidine ring, a thiazole ring, and a carboxamide group. Piperidine is a common structural motif in many pharmaceuticals and natural products . Thiazole is a heterocyclic compound that is also found in many drugs . The carboxamide group is a functional group that consists of a carbonyl (C=O) and an amine (NH2), which is often involved in forming peptide bonds in proteins.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine and thiazole rings in separate steps, followed by the introduction of the carboxamide group. Piperidine derivatives can be synthesized through various methods, including cyclization and multicomponent reactions . Thiazole can be synthesized through the Hantzsch thiazole synthesis or by the reaction of alpha-haloketones and thioamides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and thiazole rings, along with the carboxamide group. The piperidine ring is a six-membered ring with one nitrogen atom, while the thiazole ring is a five-membered ring containing one nitrogen atom and one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The piperidine ring could undergo reactions at the nitrogen atom or at the carbon atoms . The thiazole ring is aromatic and relatively stable, but could potentially undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación

Química medicinal y diseño de fármacos

Las piperidinas son bloques de construcción cruciales en el desarrollo de fármacos. El ciclo de piperidina aparece en numerosos productos farmacéuticos debido a sus propiedades farmacocinéticas favorables. Los investigadores han explorado la síntesis de piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonasN-(6-oxopiperidin-3-il)-1,3-tiazol-4-carboxamida podría servir como un andamiaje para diseñar nuevos fármacos con mejor biodisponibilidad y especificidad de objetivo .

Mecanismo De Acción

The mechanism of action of this compound would depend on its biological targets. Many drugs containing piperidine are active in the central nervous system . Thiazole-containing compounds have been found to have various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c13-8-2-1-6(3-10-8)12-9(14)7-4-15-5-11-7/h4-6H,1-3H2,(H,10,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDCJLXPYPQTPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1NC(=O)C2=CSC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)

![Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride](/img/structure/B2370246.png)

![N-(4-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370249.png)

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2370250.png)

![5-[(dipropylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2370257.png)

![3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2370258.png)